molecular formula C15H23BrO B7865316 1-Bromo-4-(nonyloxy)benzene

1-Bromo-4-(nonyloxy)benzene

Cat. No.: B7865316
M. Wt: 299.25 g/mol
InChI Key: OZSZWNXULGXHIS-UHFFFAOYSA-N
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Description

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a nonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a nonyloxy-substituted phenylboronic acid reacts with a bromobenzene derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(nonyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1-Bromo-4-(nonyloxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(nonyloxy)benzene is unique due to its long nonyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis.

Biological Activity

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO. It is classified as a brominated aromatic ether, which features a benzene ring substituted with a bromine atom and a nonyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The synthesis of this compound typically involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The resulting compound is characterized by its unique long nonyloxy chain, which imparts distinct chemical properties compared to other similar compounds like bromobenzene or 4-bromoanisole.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study evaluating various brominated compounds found that certain derivatives possess significant inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cultured mammalian cells. The mechanism involves disrupting cellular functions leading to apoptosis. For instance, assays measuring lactate dehydrogenase (LDH) release indicated compromised plasma membrane integrity in treated cells, which is a hallmark of cytotoxicity .

Table 1: Summary of Cytotoxicity Assays

Assay TypeMeasurement MethodKey Findings
LDH ReleaseColorimetric assayIndicated cell membrane damage
Colony FormationClonogenic growth assessmentReduced colony formation in treated cells
Cell Cycle ArrestFlow cytometryAltered distribution across cell cycle phases
Apoptosis DetectionAnnexin V stainingIncreased apoptotic cell population

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. This reaction allows for the introduction of various nucleophiles into the benzene ring, leading to diverse biological effects depending on the substituents involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Drug Development : A study focused on synthesizing analogs of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The analogs were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential .
  • Antimicrobial Screening : Another study assessed the antimicrobial properties of synthesized derivatives against common pathogens. Results indicated that certain derivatives exhibited effective antibacterial activity, making them candidates for further development as antimicrobial agents.

Properties

IUPAC Name

1-bromo-4-nonoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSZWNXULGXHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantities: anhydrous potassium carbonate (60 g, 0.43 mol), 1-bromononane (45.3 g, 0.22 mol) and 4-bromophenol (34.6 g, 0.2 mol). The experimental procedure was as described in Example 119.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
34.6 g
Type
reactant
Reaction Step Three

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